molecular formula C16H22BFN2O5 B1412248 (3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)boronic acid CAS No. 1704082-92-7

(3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)boronic acid

Cat. No.: B1412248
CAS No.: 1704082-92-7
M. Wt: 352.2 g/mol
InChI Key: FKIIECXYTZPVMS-UHFFFAOYSA-N
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Description

(3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)boronic acid is a boronic acid derivative with a complex structure that includes a piperazine ring, a fluorophenyl group, and a tert-butoxycarbonyl protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)boronic acid typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group and the boronic acid moiety. The tert-butoxycarbonyl group is often used as a protecting group to prevent unwanted reactions during the synthesis process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

(3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)boronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The piperazine ring and fluorophenyl group contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative with similar reactivity.

    4-Fluorophenylboronic acid: Shares the fluorophenyl group but lacks the piperazine and tert-butoxycarbonyl groups.

    Piperazine derivatives: Compounds with similar piperazine structures but different functional groups.

Uniqueness

(3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)boronic acid is unique due to its combination of functional groups, which confer specific reactivity and potential applications not found in simpler boronic acids or piperazine derivatives. The presence of the tert-butoxycarbonyl group also provides additional stability and protection during chemical reactions.

Properties

IUPAC Name

[4-fluoro-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BFN2O5/c1-16(2,3)25-15(22)20-8-6-19(7-9-20)14(21)12-10-11(17(23)24)4-5-13(12)18/h4-5,10,23-24H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIIECXYTZPVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BFN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)boronic acid
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(3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)boronic acid
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(3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)boronic acid

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